N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide
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Overview
Description
“N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide” is a chemical compound with the molecular formula C25H24N4O2S and a molecular weight of 444.55. It is used in the pharmaceutical industry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis involves various chemical reactions and the use of different reagents .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies . The bond lengths and angles can provide significant insights into the molecular structure of the compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied . These reactions involve various steps and the use of different reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . These properties include melting point, NMR spectrum, and molecular weight .Scientific Research Applications
Receptor Affinity and Antagonistic Activity
Naphthalene-sulfonamide derivatives, including compounds structurally related to N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide, have been synthesized and evaluated for their affinities towards serotonin (5-HT) receptors. Particularly, these compounds showed high affinities for the 5-HT(2C) and 5-HT(6) receptors. One such compound, characterized by a naphthalene-2-sulfonic acid moiety, exhibited significant antagonistic activity in functional assays involving these receptors, demonstrating potential as atypical antipsychotic agents (C. Park et al., 2010).
Automated Synthesis and Anti-Asthmatic Activity
In a related study, a computer-assisted automated synthesis apparatus was utilized to modify the sulfonamide moiety of a similar compound to improve its anti-asthmatic activity. This approach facilitated the synthesis of various sulfonamide derivatives, among which a piperidino-piperidine derivative demonstrated comparable activity to the parent compound in a model of platelet-activating factor (PAF)-induced bronchoconstriction (M. Kuwahara et al., 1995).
Magnetic Anisotropy in Cobalt Complexes
The influence of systematic substitution on N-(pyridine-2-ylmethyl)-sulfonamide ligands, including those akin to this compound, on the coordination geometry of cobalt(ii) complexes has been investigated. These studies revealed a subtle correlation between the axial zero-field splitting parameter and the coordination geometry, offering insights into the design of materials with specific magnetic properties (Tao Wu et al., 2019).
Anticancer Potential
Research into 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, which share structural features with this compound, revealed that some derivatives exhibited promising anticancer activity. Notably, a compound with a chlorophenylcarbamoyl and a piperazinylpyridine-sulfonamide moiety showed significant activity and selectivity against leukemia, colon cancer, and melanoma cells (Krzysztof Szafrański et al., 2015).
Neurotrophic Effects
A derivative, 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252), was synthesized using microwave-assisted methods. This compound was found to enhance nerve growth factor's ability to stimulate neurite outgrowths, suggesting potential applications in neurodegenerative diseases (Alfred L Williams et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c30-32(31,23-12-11-19-7-2-3-8-20(19)18-23)28-22-10-6-9-21(17-22)24-13-14-25(27-26-24)29-15-4-1-5-16-29/h2-3,6-14,17-18,28H,1,4-5,15-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTHBTPYYBTYAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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